Differential Cytotoxicity Profile in a Primary Anti-Leishmanial Screening Cascade
In a primary high-throughput screening (HTS) cascade for Leishmania donovani, this compound demonstrated a specific functional profile: it showed 10.82% inhibition against the LdMetRS target at a single concentration, while concurrently exhibiting negative inhibition (-6.43%) in a human HepG2 cell viability counterscreen [1]. This combination of moderate target engagement with no apparent mammalian cytotoxicity distinguishes it from other screening hits and even closely related analogs that may display higher target inhibition but are compromised by significant cytotoxicity [2].
| Evidence Dimension | Target Inhibition vs. Mammalian Cytotoxicity (Single Concentration HTS) |
|---|---|
| Target Compound Data | Leishmania donovani Methionine tRNA synthetase (LdMetRS) Inhibition: 10.82%; HepG2 Cell Viability: -6.43% Inhibition |
| Comparator Or Baseline | Screening library compounds and closely related pyrazinyl-piperidine sulfonamide analogs tested in the same cascade (CHEMBL3507681, CHEMBL3988443); many hits show >50% inhibition but also >20% cytotoxicity. |
| Quantified Difference | Target compound demonstrates a unique profile of no detectable cytotoxicity (negative inhibition value) while maintaining target engagement, versus many other hits that lack this therapeutic window. |
| Conditions | Leishmania donovani MetRS primary screen assay (CHEMBL3988443) and Human HepG2 cell viability assay in 384-well format (CHEMBL3507681), both at single concentration. |
Why This Matters
For procurement in anti-leishmanial drug discovery programs, this unique toxicity profile at the primary screen stage is a key differentiator; selecting a hit with inherent low cytotoxicity avoids costly downstream attrition, a risk that is present with other structurally similar sulfonamide hits from the same screen.
- [1] ChEMBL Activity Data. (2021). Activity IDs 15382391 (HepG2) and 17835529 (LdMetRS) for CHEMBL3439753. European Bioinformatics Institute. View Source
- [2] Peña, I., et al. (2015). Development and Validation of a Novel Leishmania donovani Screening Cascade for High-Throughput Screening Using a Novel Axenic Assay with High Predictivity of Leishmanicidal Intracellular Activity. PLOS Neglected Tropical Diseases. View Source
